2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol
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Overview
Description
2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol is a chemical compound with the molecular formula C8H9N3O. It is a derivative of benzotriazole, a heterocyclic compound known for its diverse applications in various fields. This compound is characterized by the presence of a benzotriazole ring attached to an ethanol group, making it a versatile molecule in synthetic chemistry and industrial applications.
Mechanism of Action
Target of Action
The primary targets of 2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol are oxidoreductase proteins . These proteins play a crucial role in biological systems as they catalyze oxidation-reduction reactions, which involve the transfer of electrons from one molecule (the reductant) to another (the oxidant).
Mode of Action
This compound interacts with its targets, the oxidoreductase proteins, by binding to them This interaction can lead to changes in the protein’s function, potentially inhibiting its activity
Biochemical Pathways
The interaction of this compound with oxidoreductase proteins can affect various biochemical pathways. Oxidoreductase proteins are involved in numerous biological processes, including energy production, detoxification, and cellular respiration. By inhibiting these proteins, this compound can potentially disrupt these processes .
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific interactions with oxidoreductase proteins. In some cases, it has been shown to have significant antibacterial activity . It may also have other effects depending on the specific cellular context and the particular oxidoreductase proteins it interacts with.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, pH levels can affect the compound’s solubility and therefore its ability to reach its target proteins . Additionally, the presence of other molecules can influence its activity, either by competing for the same binding sites or by modifying the target proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol typically involves the reaction of benzotriazole with ethylene oxide or ethylene chlorohydrin under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzotriazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetaldehyde or 2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetic acid.
Scientific Research Applications
2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the production of corrosion inhibitors, UV stabilizers, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetic acid
- 2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetaldehyde
- 2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethylamine
Uniqueness
2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol is unique due to the presence of both the benzotriazole ring and the ethanol group, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-(benzotriazol-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c12-6-5-11-9-7-3-1-2-4-8(7)10-11/h1-4,12H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLYJLYNSWYFRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN(N=C2C=C1)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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